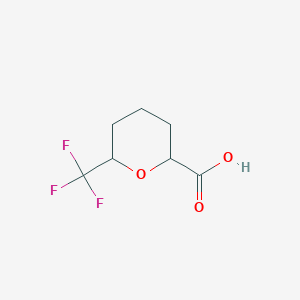

6-(Trifluoromethyl)oxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)oxane-2-carboxylic acid (TFOCA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic acid with a trifluoromethyl group attached to an oxane ring, which makes it highly stable and resistant to degradation. TFOCA is used in various fields of research, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Catalyst Development and Organic Synthesis Enhancements

Research has demonstrated the use of carborane anions and related reagents as potent electrophilic sources in synthetic chemistry, surpassing traditional triflate-based reagents in reactivity and broadening the scope of substrates that can be effectively transformed. This approach leverages the inert and weakly nucleophilic nature of carborane anions to increase electrophilicity and suppress undesired nucleophilic reactions, showcasing their potential in making reactive cations and catalysts for organic transformations (Reed, 2010).

Environmental Applications: Biotransformation and Bioremediation

In environmental science, studies have explored the biotransformation of fluorotelomer alcohols (FTOHs) by fungi, specifically Phanerochaete chrysosporium. This research highlights the fungus's capability to transform FTOHs into less harmful polyfluoroalkylcarboxylic acids and PFCAs, suggesting a potential pathway for bioremediation of fluoroalkyl substance-contaminated environments. The transformation products include more degradable compounds such as 5:3 acid, indicating a promising approach to mitigating environmental pollution from these persistent substances (Tseng et al., 2014).

Material Science: Development of Hydrophobic and Selective Separation Materials

In material science, research on metal-organic frameworks (MOFs) incorporating trifluoromethylated components has shown promising applications in selective separation processes. For instance, an iron-based MOF featuring hydrophobic quadrilateral channels demonstrated excellent chemical stability and the ability to differentiate hexane isomers based on kinetic control. This material offers a promising avenue for enhancing the octane number of gasoline, showcasing the impact of trifluoromethylated compounds in developing advanced materials with specific separation capabilities (Lv et al., 2018).

Advanced Synthesis Techniques: Novel Reagents and Reaction Pathways

Innovative synthesis methods using trifluoromethylated compounds or their derivatives have been developed to improve the efficiency and selectivity of chemical reactions. For example, the creation of a novel acid-catalyzed O-benzylating reagent, utilizing the smallest unit of the imidate structure, demonstrates the utility of trifluoromethylated compounds in facilitating the synthesis of benzyl ethers under mild conditions. This method highlights the role of such compounds in enabling new synthetic pathways and expanding the toolkit available for organic chemists (Yamada et al., 2012).

properties

IUPAC Name |

6-(trifluoromethyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHAKZJVFNMJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)oxane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2559982.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2559988.png)

![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)